3-(4-Bromo-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
CAS No.: 1326814-83-8
Cat. No.: VC11720126
Molecular Formula: C11H9BrFNO3
Molecular Weight: 302.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326814-83-8 |
|---|---|
| Molecular Formula | C11H9BrFNO3 |
| Molecular Weight | 302.10 g/mol |
| IUPAC Name | 3-(4-bromo-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrFNO3/c1-11(10(15)16)5-9(14-17-11)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3,(H,15,16) |
| Standard InChI Key | QYANCOVURORQSS-UHFFFAOYSA-N |
| SMILES | CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |
| Canonical SMILES | CC1(CC(=NO1)C2=C(C=C(C=C2)Br)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 4,5-dihydro-1,2-oxazole core, a five-membered heterocyclic ring containing oxygen and nitrogen atoms. Key substituents include:
-
A 4-bromo-2-fluorophenyl group at position 3 of the oxazole ring.
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A methyl group and carboxylic acid moiety at position 5.
The molecular formula is C₁₁H₉BrFNO₃, with a molecular weight of 302.1 g/mol. The bromine and fluorine atoms on the phenyl ring introduce steric and electronic effects that influence reactivity and biological interactions .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrFNO₃ |
| Molecular Weight | 302.1 g/mol |
| CAS Registry | Not explicitly reported |
| Key Functional Groups | Carboxylic acid, oxazole, halo |
Synthetic Strategies
Core Oxazole Formation
The dihydrooxazole ring is typically synthesized via cyclization reactions. For example, Cornforth-type protocols involve condensation of α-amino alcohols with carbonyl compounds . Analogous methods could apply here, with modifications to accommodate halogenated phenyl groups.
Halogenation and Substitution
The 4-bromo-2-fluorophenyl group likely originates from a pre-halogenated benzene precursor. Bromination at the para position may employ electrophilic agents like Br₂/FeBr₃, while fluorination uses directed ortho-metalation (DoM) strategies .
Physicochemical Properties
Solubility and Stability
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Solubility: Polar aprotic solvents (e.g., DMSO) enhance solubility due to the carboxylic acid and polar oxazole ring.
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Stability: Halogen substituents may reduce oxidative degradation, but the dihydrooxazole’s partial saturation could increase susceptibility to ring-opening under acidic conditions .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Lipophilicity) | ~2.1 (estimated) |
| pKa (Carboxylic acid) | ~4.5 |
| Melting Point | Not reported |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The bromine atom enables palladium-catalyzed coupling with aryl boronic acids, a strategy used to diversify oxazole scaffolds . For instance:
This reaction could generate derivatives for structure-activity relationship (SAR) studies.
Peptide Mimetics
The carboxylic acid group facilitates conjugation to amino acids, enabling the design of peptidomimetics. Such analogs might mimic natural ligands for protease inhibition or receptor agonism.
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds yield moderate efficiencies (40–80%). Improving regioselectivity in halogenation and cyclization steps is critical .
Biological Profiling
In vitro assays against kinase targets or microbial strains are needed to validate hypothetical activities. Computational docking studies could prioritize high-value targets.
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